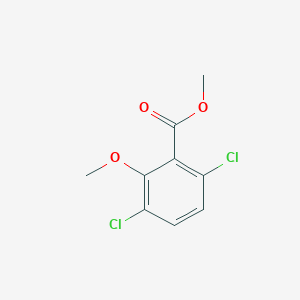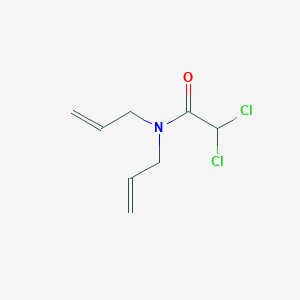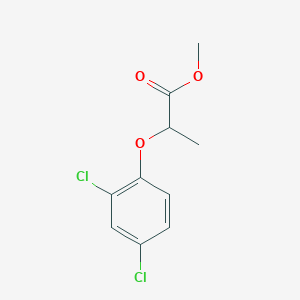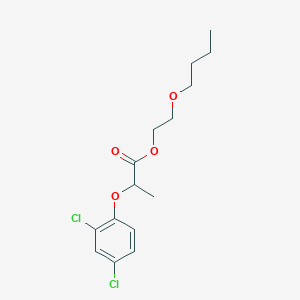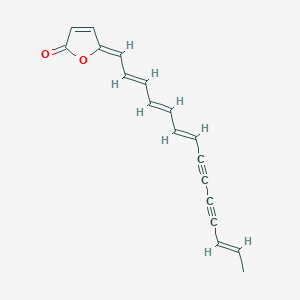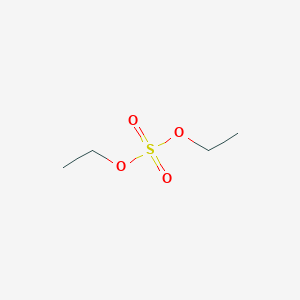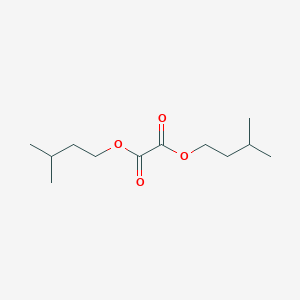
Dithiopyr
Übersicht
Beschreibung
Dithiopyr is a preemergent herbicide primarily used for crabgrass control in turf and ornamental grasses. It is effective against a wide range of grassy and broadleaf weeds. The compound’s chemical formula is C15H16F5NO2S2 , and it has a molar mass of 401.42 g/mol . This compound acts by inhibiting root growth, making it essential for use on established turf with a well-developed root system .
Wirkmechanismus
Dithiopyr wirkt als Hemmstoff des Wurzelwachstums, indem es die Beendigung der Wurzelverlängerung und die Hemmung der mitotischen Zellteilung bewirkt . Es hemmt die Bildung von Mikrotubuli und Spindelorganisationszentren, die für die Zellteilung unerlässlich sind. This compound kann die Mikrotubuli-Polymerisation und -Stabilität verändern, indem es mit mikrotubuli-assoziierten Proteinen oder Mikrotubuli-Organisationszentren interagiert, anstatt direkt mit Tubulin zu interagieren . Dies führt zum Stillstand der mitotischen Zellen in der späten Prometaphase, wodurch die Zellteilung und das Wachstum verhindert werden .
Biochemische Analyse
Biochemical Properties
Dithiopyr inhibits root growth of susceptible weeds as well as turf grass This suggests that it interacts with enzymes and proteins involved in root development and growth
Cellular Effects
The primary cellular effect of this compound is the inhibition of root growth This can influence various cellular processes, including cell division and differentiation, particularly in the root cells of susceptible plants
Molecular Mechanism
It is known to inhibit root growth , which suggests it may interact with biomolecules involved in this process. This could include binding interactions with these biomolecules, inhibition or activation of enzymes involved in root growth, and changes in gene expression related to this process.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a stable effect on inhibiting root growth
Transport and Distribution
As it affects root growth, it is likely to be transported to and have an effect in the root cells of plants .
Subcellular Localization
Given its effect on root growth, it may be localized to areas of the cell involved in this process .
Vorbereitungsmethoden
Dithiopyr kann in einem mehrstufigen Prozess synthetisiert werden, der mit Ethyltrifluoracetoacetat und Isovaleraldehyd beginnt . Die Syntheseroute umfasst mehrere Reaktionsschritte, darunter Kondensations-, Cyclisierungs- und Veresterungsreaktionen. Industrielle Produktionsverfahren folgen in der Regel ähnlichen Syntheserouten, werden aber für die großtechnische Produktion optimiert, um hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Dithiopyr durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Säuren und Basen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Dithiopyr wird häufig mit anderen Herbiziden zur Vorauflaufbehandlung wie Prodiamine verglichen. Während beide Verbindungen wirksam bei der Bekämpfung von Kreuzkraut und anderen Unkräutern sind, weisen sie deutliche Unterschiede auf:
Prodiamine: Bekannt für seine lang anhaltende Vorauflaufwirkung, die bis zu neun Monate Unkrautbekämpfung bietet.
This compound: Bietet sowohl Vorauflauf- als auch frühe Nachlaufbekämpfung von Unkräutern.
Andere ähnliche Verbindungen sind Pendimethalin und Quinclorac, die ebenfalls zur Unkrautbekämpfung eingesetzt werden, aber unterschiedliche Wirkungsmechanismen und Wirksamkeits-Profile haben .
Eigenschaften
IUPAC Name |
3-S,5-S-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO2S2/c1-6(2)5-7-8(13(22)24-3)10(12(16)17)21-11(15(18,19)20)9(7)14(23)25-4/h6,12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBJPYNSGLJZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NC(=C1C(=O)SC)C(F)(F)F)C(F)F)C(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032379 | |
| Record name | Dithiopyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
65 °C | |
| Record name | Dithiopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.4 mg/L at 20 °C, In water, 1.38 mg/L at 20 °C, Solubility (g/100 mL at 25 °C): hexane <3.3, toluene >25, acetone >33.3, diethyl ether >50, ethanol >12, methylene chloride >50 | |
| Record name | Dithiopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.413 g/cu cm at 25 °C (typical) | |
| Record name | Dithiopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.0X10-6 mm Hg at 25 °C | |
| Record name | Dithiopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dithiopyr is a mitotic inhibitor of normal cell division of susceptible plants. The formation and function of microtubulin in inhibited. Susceptable plant roots and stunted and fail to function in the presence of dithiopyr. | |
| Record name | Dithiopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale, yellow, crystalline solid, Solid, crystalline; chemically pure: white, technical grade: yellow to burnt yellow | |
CAS No. |
97886-45-8 | |
| Record name | Dithiopyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97886-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dithiopyr [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097886458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiopyr | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dithiopyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DITHIOPYR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TXF17HAV1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dithiopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dithiopyr is a mitotic inhibitor, primarily affecting cell division in susceptible plants. [, ]
A: While the precise mechanism is not fully elucidated, research suggests that this compound disrupts microtubule formation, essential for cell division. This disruption inhibits root and shoot growth, ultimately leading to plant death. [, , ]
A: Yes, this compound exhibits greater efficacy when applied pre-emergence or to early postemergence plants. Its effectiveness diminishes as plants mature, particularly once tillering occurs. [, , , ]
A: Several factors contribute to reduced efficacy on mature plants. These include increased metabolism and detoxification of this compound, reduced absorption and translocation to active sites, and potential dilution of the herbicide within the plant as biomass increases. []
A: this compound has a molecular formula of C14H16F5NO2S2 and a molecular weight of 385.4 g/mol. [, ]
A: While the provided research papers do not explicitly detail spectroscopic data, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to identify this compound and its metabolites. []
A: Higher temperatures can negatively impact this compound's efficacy. Increased temperatures lead to higher volatilization losses, reduced foliar absorption, and potentially faster degradation in the soil. [, ]
A: Research suggests that this compound is relatively immobile in soil, exhibiting strong adsorption to soil particles. Leaching potential is minimal, particularly with proper irrigation management. [, , , ]
A: While the provided research primarily focuses on empirical data, one study utilized the CXTFIT model to analyze this compound's transport parameters in soil columns, demonstrating its limited mobility. []
A: While the provided papers do not delve into specific SAR studies for this compound, they highlight the importance of its methylthioester groups for metabolism and selectivity. []
A: this compound is available in both granular (G) and emulsifiable concentrate (EC) formulations. [, ]
A: this compound can be absorbed by both roots and foliage. It is primarily translocated acropetally (upwards) within the plant, accumulating in actively growing tissues. [, , ]
A: Research primarily relies on field experiments and greenhouse studies to assess this compound's weed control efficacy. These studies typically evaluate visual control ratings and plant biomass reduction. [, , , , ]
A: Research suggests that a single nucleotide polymorphism (SNP) in the α-tubulin gene, leading to a Leu-136-Phe amino acid substitution, is associated with this compound resistance. [, ]
A: The Leu-136-Phe mutation in goosegrass also confers cross-resistance to dinitroaniline herbicides like prodiamine, pendimethalin, and oryzalin. [, ]
A: Yes, research has shown varying levels of resistance to prodiamine and this compound in different annual bluegrass populations, despite all possessing the same Thr-239-Ile α-tubulin mutation. []
A: Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a common method for quantifying this compound and its metabolites in environmental samples. [, , ]
A: Volatilization is a significant route of this compound loss, particularly at higher temperatures. Microbial degradation also plays a role in its breakdown in soil. [, ]
A: this compound exhibits moderate persistence in soil with half-lives ranging from a few weeks to several months, depending on environmental factors like temperature, soil moisture, and microbial activity. [, , ]
A: this compound degradation appears to be influenced by soil pH, with faster degradation occurring under alkaline conditions. This is likely due to enhanced hydrolysis of its methylthioester groups. []
A: Yes, this compound undergoes biodegradation in soil, primarily through microbial activity. The rate of degradation varies depending on soil microorganisms and environmental conditions. [, ]
A: Several alternative pre-emergence herbicides are available for controlling crabgrass and other weeds in turfgrass, including prodiamine, pendimethalin, indaziflam, oxadiazon, and bensulide. [, , , , ]
A: While the provided research does not specify the exact year of introduction, this compound has been used for weed control in turfgrass for many years. []
A: Yes, this compound can be tank-mixed or applied sequentially with other herbicides to broaden the weed control spectrum or enhance control of specific weed species. [, ]
A: Research suggests that combining this compound with cultural practices like adjusting mowing heights can improve weed control efficacy and potentially reduce herbicide application rates. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



